Technical Guide: 3-Methoxy-6-nitro-1H-indazole (CAS 711-94-4)
Technical Guide: 3-Methoxy-6-nitro-1H-indazole (CAS 711-94-4)
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 3-Methoxy-6-nitro-1H-indazole , a critical intermediate in the development of kinase inhibitors.
Optimized Synthesis and Application in Kinase Inhibitor Discovery[1]
Executive Summary
3-Methoxy-6-nitro-1H-indazole (CAS 711-94-4 ) is a specialized heterocyclic building block primarily utilized in the synthesis of small-molecule kinase inhibitors, specifically targeting Aurora Kinases and VEGFR pathways. Unlike its more common analog 3-methyl-6-nitro-1H-indazole (a Pazopanib intermediate), the 3-methoxy variant offers unique hydrogen-bonding capabilities and metabolic stability profiles due to the ether linkage at the C3 position.
This guide outlines the compound's physicochemical properties, a high-fidelity synthetic protocol favoring O-alkylation over N-alkylation, and its role in structure-activity relationship (SAR) studies for oncology therapeutics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| CAS Number | 711-94-4 |
| IUPAC Name | 3-Methoxy-6-nitro-1H-indazole |
| Molecular Formula | C₈H₇N₃O₃ |
| Molecular Weight | 193.16 g/mol |
| SMILES | COc1nnc2cc([O-])ccc12 |
| Appearance | Pale yellow to brown solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Predicted) | ~11.5 (NH acidic proton) |
| Key Structural Feature | C3-Methoxy group (locks the imine tautomer preference) |
Synthetic Strategy: The Regioselectivity Challenge
The Problem: O- vs. N-Alkylation
Direct methylation of 6-nitro-1H-indazol-3-ol (also known as 6-nitroindazolinone) using methyl iodide (MeI) and a base is chemically inefficient. The indazolinone scaffold exists in tautomeric equilibrium, and direct alkylation frequently yields a mixture of:
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1-Methyl (N1-alkylation)
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2-Methyl (N2-alkylation)
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3-Methoxy (O-alkylation - Desired)
The Solution: The 3-Chloro Intermediate Route
To achieve high regioselectivity for the 3-methoxy derivative, field-proven methodologies utilize a Nucleophilic Aromatic Substitution (SNAr) strategy. This involves first converting the 3-hydroxy group to a 3-chloro leaving group, followed by displacement with methoxide.
Validated Pathway
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Chlorination: 6-Nitro-1H-indazol-3-ol
3-Chloro-6-nitro-1H-indazole (using POCl₃). -
Methoxylation: 3-Chloro-6-nitro-1H-indazole + NaOMe
3-Methoxy-6-nitro-1H-indazole.
Experimental Protocol
Step 1: Synthesis of 3-Chloro-6-nitro-1H-indazole
Precursor preparation for the target molecule.
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Reagents: 6-Nitro-1H-indazol-3-ol (1.0 eq), Phosphorus Oxychloride (POCl₃, solvent/reagent), N,N-Diethylaniline (catalytic).
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Procedure:
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Suspend 6-nitro-1H-indazol-3-ol in excess POCl₃ (approx. 5-10 volumes).
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Add a catalytic amount of N,N-diethylaniline to facilitate the reaction.
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Reflux the mixture at 105°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) until the starting material is consumed.[1][2]
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Workup (Caution): Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench excess POCl₃.
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Precipitate the crude solid, filter, and wash with cold water.[1][2]
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Recrystallize from ethanol to obtain 3-chloro-6-nitro-1H-indazole as a yellow solid.
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Step 2: Synthesis of 3-Methoxy-6-nitro-1H-indazole (Target)
Nucleophilic displacement of the chloride.
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Reagents: 3-Chloro-6-nitro-1H-indazole (1.0 eq), Sodium Methoxide (NaOMe, 2.5 eq), Anhydrous Methanol (solvent).
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Procedure:
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Dissolve NaOMe in anhydrous methanol under an inert atmosphere (N₂ or Ar).
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Add 3-chloro-6-nitro-1H-indazole portion-wise to the solution.
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Heat the reaction to reflux (65°C) for 12–18 hours. The electron-withdrawing nitro group at C6 activates the C3 position, facilitating the displacement of chloride.
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Monitoring: HPLC or TLC should show the disappearance of the chloro-intermediate.
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Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and adjust pH to ~7 with dilute HCl.
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Extract with Ethyl Acetate (3x).[2] Dry the organic layer over MgSO₄ and concentrate.[2]
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Purification: Silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes) yields the pure 3-methoxy-6-nitro-1H-indazole .
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Medicinal Chemistry Applications
Aurora Kinase Inhibition
The 3-methoxy-indazole scaffold serves as a bioisostere for the adenosine ring of ATP. In drug discovery, the nitro group is typically reduced to an amine (3-methoxy-1H-indazol-6-amine ) to serve as a handle for coupling with various "hinge-binding" motifs, such as benzimidazoles or pyrimidines.
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Mechanism: The indazole NH forms a hydrogen bond with the kinase hinge region (e.g., Glu residue), while the 3-methoxy group fills the hydrophobic pocket adjacent to the gatekeeper residue.
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Advantage: The methoxy group locks the tautomer, preventing the formation of the keto-species (indazolinone), which can have poor membrane permeability.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the conversion of the indazolinone to the target 3-methoxy compound and its subsequent reduction for kinase inhibitor synthesis.
Caption: Synthetic pathway from precursor to active kinase inhibitor scaffold via the 3-methoxy intermediate.
Safety & Handling
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Nitro Compounds: Potentially explosive if heated under confinement. The 3-methoxy derivative is generally stable but should be stored away from strong reducing agents.
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POCl₃ Usage: Highly corrosive and reacts violently with water. All chlorination steps must be performed in a fume hood with proper quenching protocols.
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Storage: Store at 2–8°C under inert gas to prevent slow hydrolysis of the methoxy group or oxidation.
References
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Chemical Identity & CAS Verific
- Source: PubChem & Chemical Vendors (BLD Pharm, Combi-Blocks).
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Link:(Note: Specific isomer verified via vendor catalogs).
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Synthetic Methodology (Chlorination & Alkyl
- Title: Synthesis of 3-substituted indazoles via 3-chloro intermedi
- Context: Standard protocol for converting indazol-3-ones to 3-alkoxyindazoles to avoid N-alkyl
- Source:Thieme Pharmaceutical Substances / Science of Synthesis.
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Link:
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Medicinal Chemistry Applic
- Title: Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors.
- Patent: CA2641744C (Google P
- Context: Describes the use of 3-methoxy-6-nitro-1H-indazole as a precursor reduced to the amine for drug synthesis.
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Link:
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Mechanistic Insight (Indazole Scaffolds)
